molecular formula C18H29N3O3 B12156038 tert-butyl {1-[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]piperidin-4-yl}carbamate

tert-butyl {1-[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]piperidin-4-yl}carbamate

Cat. No.: B12156038
M. Wt: 335.4 g/mol
InChI Key: QGEYSFNVGAKADM-UHFFFAOYSA-N
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Description

tert-Butyl {1-[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]piperidin-4-yl}carbamate is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl {1-[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]piperidin-4-yl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrrole ring: This can be achieved through the reaction of 2,5-dimethyl-1H-pyrrole with an appropriate acylating agent.

    Acylation of piperidine: The piperidine ring is acylated using the previously formed pyrrole derivative.

    Carbamate formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl {1-[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]piperidin-4-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate and acyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

tert-Butyl {1-[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]piperidin-4-yl}carbamate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl {1-[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]piperidin-4-yl}carbamate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl {1-[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]piperidin-4-yl}carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H29N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

tert-butyl N-[1-[2-(2,5-dimethylpyrrol-1-yl)acetyl]piperidin-4-yl]carbamate

InChI

InChI=1S/C18H29N3O3/c1-13-6-7-14(2)21(13)12-16(22)20-10-8-15(9-11-20)19-17(23)24-18(3,4)5/h6-7,15H,8-12H2,1-5H3,(H,19,23)

InChI Key

QGEYSFNVGAKADM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CC(=O)N2CCC(CC2)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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